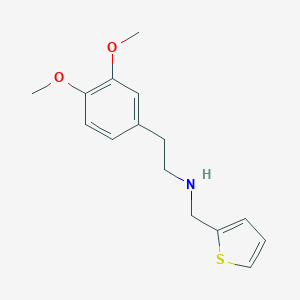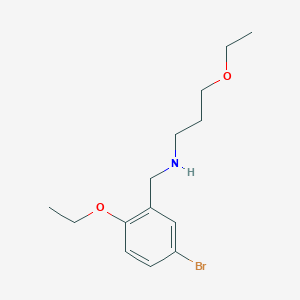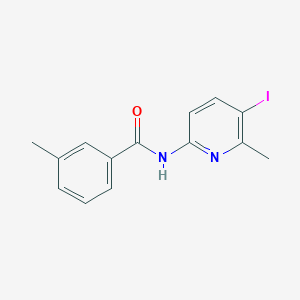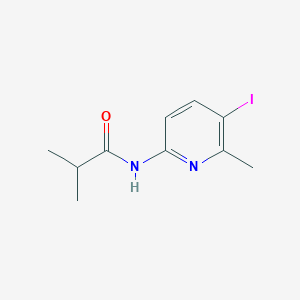
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, commonly referred to as 2-DME-TPME, is a novel compound that has been studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Chemical Mechanisms and Applications
Acidolysis of Lignin Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including ones with 3,4-dimethoxyphenyl units, shows different mechanisms depending on the presence of the γ-hydroxymethyl group. These findings are significant for understanding the chemical processes in lignin degradation and its application in biofuel production and material science (Yokoyama, 2015).
Metal Thiophosphates
A comprehensive review of metal thiophosphates, which involve thiophene structures, outlines their potential in various fields such as nonlinear optical materials, magnetic materials, photoluminescence materials, and solid electrolytes. This highlights the importance of thiophene derivatives in the development of multifunctional materials (Yang et al., 2021).
Synthesis of Thiophenes
A study on the synthesis of thiophenes, which are essential in the structure of interest, discusses their wide range of applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. This research underscores the versatility and importance of thiophene derivatives in drug development and material science (Xuan, 2020).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
502935-35-5 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(propanoylamino)phenyl]-2-methylbenzamide](/img/structure/B315399.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2-fluorobenzamide](/img/structure/B315400.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide](/img/structure/B315403.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide](/img/structure/B315404.png)
![4-Ethyl 2-methyl 5-{[(2,6-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B315406.png)
![Dimethyl 5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalate](/img/structure/B315408.png)
![Dimethyl 5-[(3,5-dimethylbenzoyl)amino]isophthalate](/img/structure/B315409.png)
![Ethyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315411.png)



